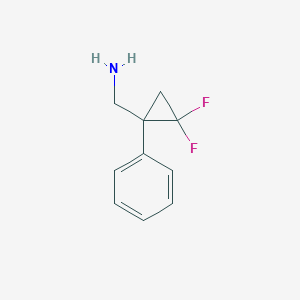

(2,2-Difluoro-1-phenylcyclopropyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

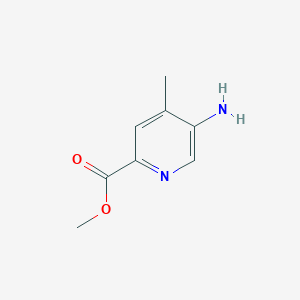

Übersicht

Beschreibung

(2,2-Difluoro-1-phenylcyclopropyl)methanamine, commonly known as DFPCM, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a low melting point and high boiling point, making it a useful tool for a variety of laboratory experiments. DFPCM is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and synthetic chemistry. In

Wissenschaftliche Forschungsanwendungen

1. Catalyst Development

(2,2-Difluoro-1-phenylcyclopropyl)methanamine has been utilized in the synthesis of quinazoline-based ruthenium complexes, which act as efficient catalysts in transfer hydrogenation reactions. These complexes have shown excellent conversions and high turnover frequency values, marking significant progress in the field of catalysis (Karabuğa et al., 2015).

2. Surface-Catalyzed Reactions

This compound plays a role in surface-catalyzed reactions, as studied in the formation of active-site imines (Mascavage, Sonnet, & Dalton, 2006). The reaction processes investigated are also relevant to biological systems, like pyridoxal-catalyzed transamination.

3. Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes derived from this compound have been synthesized and characterized for their anticancer activity (Mbugua et al., 2020). These complexes demonstrated significant potential against various human cancerous cell lines, opening new avenues in cancer treatment research.

4. Conformationally Restricted Analogs

The compound has been used in the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines (Demir, Seşenoğlu, Ülkü, & Arici, 2004). These are homophenylalanine analogs and have significant potential in medicinal chemistry due to their conformational restrictions.

5. Imaging and Photocytotoxicity in Red Light

Iron(III) complexes incorporating (2,2-Difluoro-1-phenylcyclopropyl)methanamine have been synthesized for cellular imaging and photocytotoxicity studies (Basu et al., 2014). These complexes showed promising results in generating reactive oxygen species and demonstrating cytotoxicity under red light, indicating potential applications in photodynamic therapy.

Eigenschaften

IUPAC Name |

(2,2-difluoro-1-phenylcyclopropyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8/h1-5H,6-7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLHPUYREGZHCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluoro-1-phenylcyclopropyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine](/img/structure/B1404261.png)

![(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride](/img/structure/B1404266.png)

![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)